2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
Overview
Description
2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C14H9F3O and its molecular weight is 250.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensors
Fluorinated compounds, such as 4-methyl-2,6-diformylphenol derivatives, have shown significant potential as fluorescent chemosensors. These chemosensors are capable of detecting various analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The presence of fluorine atoms enhances the chemosensors' performance, making them highly efficient in sensing applications (Roy, 2021).
Synthesis of Intermediates for Pharmaceutical Applications
The synthesis of fluorinated biphenyls, such as 2-fluoro-4-bromobiphenyl, demonstrates the utility of fluorinated compounds in creating key intermediates for pharmaceuticals like flurbiprofen. These methods showcase the importance of fluorinated compounds in enhancing the efficiency and lowering the cost of pharmaceutical synthesis (Qiu et al., 2009).
Environmental Degradation of Polyfluoroalkyl Chemicals
Research on the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental impact and degradation pathways of these substances. Understanding the degradation of fluorinated compounds is crucial for assessing their environmental fate and potential risks (Liu & Avendaño, 2013).
Aqueous Fluoroalkylation Reactions
The development of aqueous fluoroalkylation techniques highlights the advancements in incorporating fluorinated groups into target molecules using environmentally friendly methods. Such reactions are pivotal for synthesizing fluorinated compounds with desired properties for various applications (Song et al., 2018).
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-1-(2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-11-4-2-1-3-10(11)14(18)8-9-5-6-12(16)13(17)7-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETHIDIBVZFSHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=C(C=C2)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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